molecular formula C6H14O2 B8254218 (2s)-Hexane-1,2-Diol

(2s)-Hexane-1,2-Diol

Cat. No.: B8254218
M. Wt: 118.17 g/mol
InChI Key: FHKSXSQHXQEMOK-LURJTMIESA-N
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Description

(2S)-Hexane-1,2-Diol is an organic compound with the molecular formula C6H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms. The compound is chiral, and the (2S) designation indicates the specific stereoisomer where the hydroxyl group on the second carbon is in the S-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

(2S)-Hexane-1,2-Diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: this compound is used in the production of polymers, resins, and plasticizers due to its ability to impart flexibility and durability.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-Hexane-1,2-Diol can be synthesized through several methods. One common approach involves the reduction of 2-hexanone using a chiral catalyst to ensure the formation of the (2S) stereoisomer. The reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of hexane-2,3-epoxide. This process involves the use of acidic or basic catalysts to open the epoxide ring, resulting in the formation of the diol. The reaction conditions are carefully controlled to maximize yield and ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (2S)-Hexane-1,2-Diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexane-2,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to hexane-1,2-diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexane-1,2-dichloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: Hexane-2,3-dione.

    Reduction: Hexane-1,2-diol.

    Substitution: Hexane-1,2-dichloride.

Mechanism of Action

The mechanism of action of (2S)-Hexane-1,2-Diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can act as a substrate for enzymes, participating in oxidation-reduction reactions and other metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzymatic studies or pharmaceutical applications.

Comparison with Similar Compounds

    (2R)-Hexane-1,2-Diol: The enantiomer of (2S)-Hexane-1,2-Diol with the opposite stereochemistry at the second carbon.

    Hexane-1,6-Diol: A diol with hydroxyl groups at the first and sixth carbon atoms.

    Hexane-2,5-Diol: A diol with hydroxyl groups at the second and fifth carbon atoms.

Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (2S) configuration can lead to different biological activities and chemical properties compared to its (2R) enantiomer or other hexane diols. This makes it particularly valuable in applications requiring precise stereochemical control, such as in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(2S)-hexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKSXSQHXQEMOK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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